molecular formula C10H16N2O2 B3347596 Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate CAS No. 139964-24-2

Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate

Cat. No. B3347596
CAS RN: 139964-24-2
M. Wt: 196.25 g/mol
InChI Key: XFYQBFXCDZFUQS-UHFFFAOYSA-N
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Description

“Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate” is a compound that belongs to the class of chemicals known as imidazoles. Imidazoles are compounds containing an imidazole ring, which is a five-member ring with two non-adjacent nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of an imidazole ring substituted with a methyl group at the 5-position, an ethyl group at the 2-position, and a propyl group at the 1-position. The 4-position of the imidazole ring would be substituted with a carboxylate group .


Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and the nitrogen atoms can coordinate to metal ions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Based on its structure, it is likely to be a solid at room temperature .

properties

IUPAC Name

methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-6-8-11-7(5-2)9(12-8)10(13)14-3/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYQBFXCDZFUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)CC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578588
Record name Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139964-24-2
Record name Methyl 5-ethyl-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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